1-(3,4-Dimethoxyphenyl)propan-1-amine

Übersicht

Beschreibung

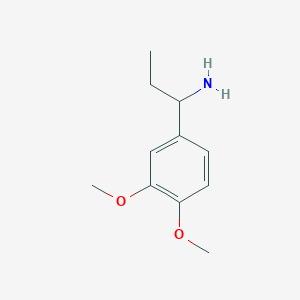

1-(3,4-Dimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under reflux conditions.

Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

Conversion to Ketones

The primary amine group undergoes oxidation to form ketones, which are critical intermediates in organic synthesis.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 1-(3,4-Dimethoxyphenyl)propan-1-one | Aqueous acidic conditions |

- Mechanism : The amine is deprotonated, forming an imine intermediate that reacts with oxidizing agents to yield a ketone .

- Application : The resulting ketone is used in subsequent acylation or cyclization reactions .

Reduction Reactions

Recovery from Ketones

Reduction of ketones regenerates the amine, demonstrating reversible reactivity.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, NaBH₄ | 1-(3,4-Dimethoxyphenyl)propan-1-amine | Anhydrous ether or THF |

- Mechanism : Hydride transfer reduces the carbonyl group to a methylene moiety, restoring the amine .

- Application : Used in reductive amination to synthesize enantiopure derivatives .

Substitution Reactions

Nucleophilic Attack

The amine acts as a nucleophile in reactions with electrophiles such as epoxides or halides.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Epoxide Ring Opening | 3-(m-Tolyloxy)-1,2-epoxypropane | 1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol | 5–10°C, seeded with product crystals |

- Mechanism : The amine attacks the less substituted epoxide carbon, forming a β-adrenergic blocker .

- Application : Key step in cardiovascular drug synthesis (e.g., Bevantolol) .

Acylation Reactions

Amide Formation

The amine reacts with acylating agents to form bioactive amides.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Acylation | AcCl, DCC | 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide | THF, CuI |

- Mechanism : Nucleophilic substitution of the amine with acyl chlorides or activated esters .

- Application : Precursor for isoquinoline alkaloids with anti-inflammatory properties .

Cyclization Reactions

Heterocycle Formation

The amine participates in cyclization via acid-catalyzed or enzymatic pathways.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Bischler–Napieralski Reaction | BF₃·OEt₂ | Isoquinoline alkaloids (e.g., laudanosine) | 0°C–room temperature |

- Mechanism : Acid-mediated cyclization forms six-membered rings through nitrilium intermediates .

- Application : Synthesis of natural product analogs with therapeutic potential .

Enzymatic Transformations

Transaminase-Mediated Synthesis

Enzymatic methods enable stereoselective synthesis of enantiopure derivatives.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Transamination | (R)-Selective Transaminases | (R)-1-(3,4-Dimethoxyphenyl)propan-2-amine | Sodium phosphate buffer, 5% DMSO |

- Mechanism : Asymmetric transfer of amino groups under mild conditions .

- Application : Production of drug-like amines with high enantiomeric excess .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Building Block for Synthesis : 1-(3,4-Dimethoxyphenyl)propan-1-amine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features allow for further functionalization, making it a versatile compound in synthetic organic chemistry .

Medicinal Chemistry

- Pharmaceutical Development : The compound is investigated for its potential therapeutic properties. It has been studied as a precursor in the synthesis of various pharmaceuticals, including beta-blockers like Bevantolol, which exhibit cardio-selective activity . Its interactions with biological targets suggest potential applications in treating cardiovascular diseases.

Biological Studies

- Biological Activity : Research has focused on the biological interactions of this compound with various biomolecules. Preliminary studies indicate that it may influence neurotransmission pathways and signal transduction mechanisms, suggesting its role in neuropharmacology .

Case Study 1: Synthesis of Bevantolol

In a study published in 1996, the synthesis of Bevantolol from this compound was described. This compound was synthesized through a two-step process involving the reaction of an epoxide with the amine to yield Bevantolol hydrochloride. The study highlighted the efficiency of this method and its relevance in pharmaceutical applications due to the compound's beta-adrenergic blocking properties .

A research article explored the effects of this compound on neurotransmitter systems. The findings indicated that this compound could modulate dopamine receptor activity, which is critical for developing treatments for disorders such as schizophrenia and depression .

Wirkmechanismus

The mechanism of action of 1-(3,4-dimethoxyphenyl)propan-1-amine involves its interaction with molecular targets such as receptors, enzymes, or transporters. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like serotonin, dopamine, or norepinephrine. Additionally, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:

1-(3,4-Methylenedioxyphenyl)propan-1-amine: This compound has a methylenedioxy group instead of two methoxy groups, leading to different chemical and biological properties.

1-(3,4-Dimethoxyphenyl)ethan-1-amine: The ethylamine derivative has a shorter carbon chain, which may affect its reactivity and interaction with biological targets.

1-(3,4-Dimethoxyphenyl)butan-1-amine: The butylamine derivative has a longer carbon chain, potentially altering its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Biologische Aktivität

1-(3,4-Dimethoxyphenyl)propan-1-amine, a phenethylamine derivative, has garnered attention for its potential biological activities, particularly in the context of psychoactive properties and therapeutic applications. Its structure features a propan-1-amine backbone with a 3,4-dimethoxyphenyl group, which contributes to its interaction with various neurotransmitter systems. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C12H17N2O2. The presence of two methoxy groups (-OCH₃) on the aromatic ring enhances its lipophilicity and potential receptor binding affinity.

Research indicates that this compound may act as a serotonin receptor agonist , influencing mood and cognition. Its structural similarity to other psychoactive compounds suggests it could modulate neurotransmitter systems, particularly serotonin pathways, which are crucial in mood regulation and various psychiatric disorders .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant effects on serotonin receptors. For instance, it has been shown to enhance serotonin release in certain neuronal models, potentially leading to antidepressant-like effects .

2. Anti-inflammatory Properties

In vitro assays have indicated that this compound may possess anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. A study reported IC50 values for COX-2 inhibition in the range of 0.07 to 0.22 μM, suggesting strong selectivity for COX-2 over COX-1.

3. Antimicrobial Activity

While primarily studied for its neuropharmacological effects, preliminary investigations into its antimicrobial properties have shown modest activity against certain Gram-negative bacteria . This aspect warrants further exploration to ascertain its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenyl)propan-1-amine | C11H15N2O | Contains one methoxy group; less potent |

| 3,4-Dimethoxyphenethylamine | C12H17N2O3 | Longer carbon chain; different pharmacological profile |

| 2-(3,4-Dimethoxyphenyl)propan-2-amine | C12H17N2O2 | Different stereochemistry; potential for varied activity |

The unique methoxy substitution pattern in this compound is crucial for its selective serotonin receptor agonism compared to other compounds.

Case Studies

Case Study: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological effects of this compound in animal models exhibiting depressive-like symptoms. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), and behavioral assessments indicated significant reductions in despair-like behaviors compared to controls. These findings suggest its potential utility in treating mood disorders .

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on its anti-inflammatory properties, researchers treated cultured macrophages with varying concentrations of the compound. Results showed a dose-dependent reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), supporting its role as a selective COX-2 inhibitor .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNRRVQKKZYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588051 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101589-21-3 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.